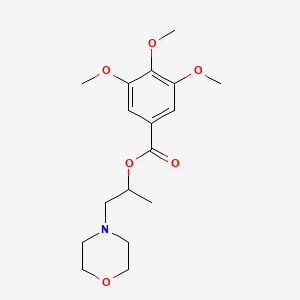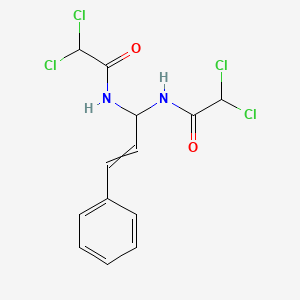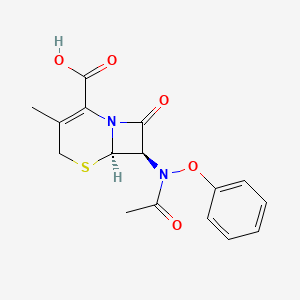![molecular formula C18H36N2O4 B14621897 Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl- CAS No. 58774-46-2](/img/structure/B14621897.png)
Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-]: is a complex organic compound characterized by its unique structure, which includes an acetamide group linked to an ethanediylbis(oxy) backbone with dipropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] typically involves the reaction of acetamide derivatives with ethanediylbis(oxy) compounds under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in reactors, where the reactants are combined under optimized conditions of temperature and pressure. The process may also include purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form simpler compounds.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acetamide derivatives, while reduction may produce simpler amide compounds.
Scientific Research Applications
Chemistry: In chemistry, Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine: In medicine, Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for therapeutic properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-]
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
- Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Uniqueness: Acetamide, 2,2’-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-] is unique due to its specific acetamide and ethanediylbis(oxy) structure with dipropyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
58774-46-2 |
|---|---|
Molecular Formula |
C18H36N2O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[2-[2-(dipropylamino)-2-oxoethoxy]ethoxy]-N,N-dipropylacetamide |
InChI |
InChI=1S/C18H36N2O4/c1-5-9-19(10-6-2)17(21)15-23-13-14-24-16-18(22)20(11-7-3)12-8-4/h5-16H2,1-4H3 |
InChI Key |
JKYQHRQZACALTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)COCCOCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)

![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)



![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)


